REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Cl:14][CH2:15][C:16](O)=[O:17]>O>[CH3:6][N:7]([C:16](=[O:17])[CH2:15][Cl:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
76.75 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
107g
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
|
Quantity
|
99.2 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring at a temperature of 60° to 70°C over a period of 75 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at 100° to 110°C for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
after which the reaction mixture was cooled to 70° to 80°C
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
STIRRING
|
Details
|
The aqueous suspension was stirred vigorously
|
Type
|
TEMPERATURE
|
Details
|
whilst cooling until the product
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
TEMPERATURE
|
Details
|
cooled further until the temperature
|
Type
|
CUSTOM
|
Details
|
reached 30° to 35°C
|
Type
|
CUSTOM
|
Details
|
The precipitated crystalline product was separated from the aqueous phase by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The washed product was dried in an oven at a temperature of 50° to 60°C
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=CC=C1)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |